N-(3-Iodophenyl)-N-methylacetamide
Description
N-(3-Iodophenyl)-N-methylacetamide is an acetamide derivative featuring a 3-iodophenyl group and a methyl substituent on the nitrogen atom. Its molecular formula is C₉H₁₀INO, with a molecular weight of 291.09 g/mol. The iodine atom at the meta position of the phenyl ring and the N-methyl group on the acetamide moiety contribute to its distinct physicochemical and biological properties.
Properties
CAS No. |
62404-60-8 |
|---|---|
Molecular Formula |
C9H10INO |
Molecular Weight |
275.09 g/mol |
IUPAC Name |
N-(3-iodophenyl)-N-methylacetamide |
InChI |
InChI=1S/C9H10INO/c1-7(12)11(2)9-5-3-4-8(10)6-9/h3-6H,1-2H3 |
InChI Key |
DGFDGFQJWGNOTO-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N(C)C1=CC(=CC=C1)I |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Iodophenyl)-N-methylacetamide typically involves the iodination of N-methylacetamide. One common method is the reaction of N-methylacetamide with iodine and a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, under controlled conditions. The reaction is usually carried out in an organic solvent like acetonitrile or dichloromethane at room temperature.
Industrial Production Methods
Industrial production of this compound may involve large-scale iodination processes using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(3-Iodophenyl)-N-methylacetamide can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide in polar solvents.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and boronic acids in the presence of bases like potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted phenylacetamides, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
N-(3-Iodophenyl)-N-methylacetamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a radiolabeled compound for imaging studies.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-(3-Iodophenyl)-N-methylacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The iodine atom can play a crucial role in these interactions by forming halogen bonds or participating in electron transfer processes. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Structural and Functional Group Variations
The table below compares N-(3-Iodophenyl)-N-methylacetamide with key analogs, highlighting substituent effects:
| Compound Name | Molecular Formula | Substituents | Key Properties/Applications |
|---|---|---|---|
| This compound | C₉H₁₀INO | 3-Iodo, N-methyl | Halogen bonding, enhanced lipophilicity |
| N-(3-Iodophenyl)acetamide | C₈H₈INO | 3-Iodo, no N-methyl | Lower lipophilicity; simpler metabolic profile |
| N-(3-Chlorophenyl)-N-methylacetamide | C₉H₁₀ClNO | 3-Chloro, N-methyl | Smaller halogen; reduced steric effects |
| N-(3-Amino-4-methylphenyl)acetamide | C₉H₁₂N₂O | 3-Amino, 4-methyl | Enhanced solubility; potential CNS activity |
| 2-Cyano-N-(3-iodophenyl)acetamide | C₉H₇IN₂O | 3-Iodo, cyano group | Increased reactivity for nucleophilic substitutions |
Physicochemical Properties
- Lipophilicity: The N-methyl group in this compound increases logP compared to non-methylated analogs (e.g., N-(3-Iodophenyl)acetamide), improving membrane permeability .
- Halogen Bonding: The iodine atom’s polarizability and size enhance halogen bonding with biological targets, a feature absent in chlorine or amino-substituted analogs .
- Solubility: The absence of polar groups (e.g., amino or hydroxyl) reduces aqueous solubility compared to compounds like N-(3-Amino-4-methylphenyl)acetamide .
Chemical Reactivity
- Iodine Reactivity: The iodine substituent enables participation in Suzuki-Miyaura cross-coupling reactions, a trait shared with 2-[(2-Aminoethyl)sulfanyl]-N-(3-iodophenyl)acetamide .
- Stability : The N-methyl group reduces susceptibility to hydrolysis compared to primary acetamides like N-(3-Iodophenyl)acetamide .
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